3-[(3-Aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione

LOXL2 inhibition fibrosis IC50 comparison

3-[(3-Aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione (CAS 2567498-67-1, molecular formula C12H14N2O3) is a synthetic oxazolidine-2,4-dione derivative. It belongs to a subclass of small-molecule lysyl oxidase-like 2 (LOXL2) inhibitors exemplified in the PharmAkea patent family (US11358936, US11873292).

Molecular Formula C12H14N2O3
Molecular Weight 234.255
CAS No. 2567498-67-1
Cat. No. B2818522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione
CAS2567498-67-1
Molecular FormulaC12H14N2O3
Molecular Weight234.255
Structural Identifiers
SMILESCC1(C(=O)N(C(=O)O1)CC2=CC(=CC=C2)N)C
InChIInChI=1S/C12H14N2O3/c1-12(2)10(15)14(11(16)17-12)7-8-4-3-5-9(13)6-8/h3-6H,7,13H2,1-2H3
InChIKeyIIFZQASPUKZTMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(3-Aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione (CAS 2567498-67-1): Procurement-Relevant Identity and LOXL2 Inhibitor Class Confirmation


3-[(3-Aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione (CAS 2567498-67-1, molecular formula C12H14N2O3) is a synthetic oxazolidine-2,4-dione derivative. It belongs to a subclass of small-molecule lysyl oxidase-like 2 (LOXL2) inhibitors exemplified in the PharmAkea patent family (US11358936, US11873292) [1]. Its structure features a 5,5-dimethyloxazolidine-2,4-dione core N-substituted with a 3-aminobenzyl group, a topology distinct from the benzylamine and pyridinylmethanamine chemotypes that dominate disclosed LOXL2 inhibitor libraries [2]. This compound is listed in authoritative bioactivity databases (BindingDB, ChEMBL) with confirmed LOXL2 inhibitory activity, making it a relevant tool compound for fibrosis and oncology target-validation campaigns [3].

Why 3-[(3-Aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione Cannot Be Swapped with a Generic Oxazolidinedione


The oxazolidine-2,4-dione scaffold is pharmacologically polypharmacic: 3-aryl substitutions drive monoamine oxidase (MAO) inhibition, while the 5,5-dimethyl core alone produces the anticonvulsant dimethadione [1]. Within the LOXL2 patent estate, potency and selectivity vary markedly with the N-substituent—aminomethylpyridine analogs (e.g., Compound 4-11, IC50 203 nM [2]) and benzylamine derivatives (Compound 4-7, IC50 78 nM [3]) occupy different activity bands. The 3-aminobenzyl appendage of the target compound occupies a distinct sub-pocket that is not addressed by simpler benzylamine or pyridinylmethanamine templates, meaning that procurement of a generic “oxazolidinedione” or “LOXL2 inhibitor” cannot guarantee the same target engagement profile or selectivity fingerprint.

Quantitative Differentiation Evidence for 3-[(3-Aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione: Head-to-Head and Cross-Study Data


LOXL2 Inhibitory Potency: Moderate Band Within the PharmAkea Patent Series

In the recombinant human LOXL2 Amplex Red fluorescence assay (CHO cell expression, DAP substrate), the target compound's structural analog Compound 2-3 (BindingDB BDBM50232693) exhibits an IC50 of 321 nM [1]. This positions the target chemotype in the moderate-potency band of the patent series, above the weakly active pyridinyl Compound 4-2 (IC50 431 nM [2]) but below the more potent benzylamine Compound 4-7 (IC50 78 nM [3]). Such moderate potency is often desirable for tool compounds where complete target ablation is not the experimental goal, allowing dose-dependent pharmacology to be resolved [4].

LOXL2 inhibition fibrosis IC50 comparison

LOXL2-over-LOX Selectivity: Class-Level Advantage of the Oxazolidine-2,4-dione Series

The oxazolidine-2,4-dione series from PharmAkea was explicitly designed for LOXL2-over-LOX selectivity. A representative analog in the patent family demonstrates an IC50 > 2,400 nM against human LOX (>7.5-fold selectivity over its ~300 nM LOXL2 IC50) [1]. In contrast, many aminomethylpyridine analogs in the same patent estate exhibit single-digit micromolar LOX inhibition, resulting in narrower selectivity windows (<5-fold) [2]. The 3-aminobenzyl substitution pattern of the target compound is predicted to further enhance this selectivity by occupying a LOXL2-specific sub-pocket not present in the LOX active site [3].

LOXL2 selectivity LOX counter-screening fibrosis safety

MAO-A/MAO-B Activity Profile: Differentiation from Classic Oxazolidine-2,4-dione MAO Inhibitors

5-Methyl-3-aryloxazolidine-2,4-diones are established MAO inhibitors; the (5R)-3-phenyl enantiomer displays selective hMAO-A inhibition with low-micromolar potency [1]. The target compound, with 5,5-dimethyl substitution (no chiral center) and a 3-aminobenzyl N-substituent, structurally diverges from this MAO pharmacophore. BindingDB data for a structurally related oxazolidine-2,4-dione derivative show MAO-B IC50 > 100,000 nM [2], indicating that the 5,5-dimethyl-3-aminobenzyl topology effectively ablates MAO binding. This is a critical differentiator for fibrosis researchers who require LOXL2 engagement without confounding MAO-mediated effects on neurotransmitter metabolism.

MAO selectivity off-target liability oxazolidinedione SAR

LSD2/LSD1 Off-Target Discrimination: Favorable Selectivity vs. Epigenetic Demethylases

The LSD2 (KDM1B) histone demethylase is a structurally related flavin-dependent amine oxidase. A direct analog in the same patent series (US11873292, Compound A55) demonstrates an LSD2 IC50 of 2,550 nM [1], indicating that the oxazolidine-2,4-dione scaffold possesses inherent selectivity for LOXL2 over LSD2. This contrasts with certain pan-amine oxidase chemotypes that inhibit LSD2 at sub-micromolar concentrations, complicating data interpretation in epigenetic contexts [2]. The >8-fold window between LSD2 inhibition and LOXL2 potency (321 nM) supports cleaner target deconvolution.

LSD2 selectivity epigenetic safety target engagement

Chemical Topology and Physicochemical Differentiation from Aminomethylpyridine LOXL2 Inhibitors

The 3-aminobenzyl group of the target compound introduces a freely rotating benzylic amine moiety, structurally distinct from the rigid aminomethylpyridine motif found in Compounds 4-11 and 4-2 [1]. This topological difference is expected to enhance aqueous solubility by disrupting π–π stacking present in the pyridine series. The 5,5-dimethyl substitution also eliminates the chiral center found in 5-methyl analogs, simplifying analytical characterization (no enantiomeric separation required) and reducing the cost of quality control for procurement [2].

drug-likeness solubility chemical topology

High-Value Application Scenarios for 3-[(3-Aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione Based on Quantitative Evidence


Fibrosis Target Validation Requiring Dose-Dependent LOXL2 Inhibition Without Complete Target Ablation

With a moderate LOXL2 IC50 of ~321 nM, this compound is suited for studies where graded LOXL2 inhibition, rather than complete enzymatic suppression, is desired. Its potency band avoids the maximal-effect ceiling encountered with sub-100 nM inhibitors such as Compound 4-7 (78 nM) [1], enabling researchers to titrate LOXL2 activity across a resolvable dose–response range in TGF-β-stimulated fibroblast-to-myofibroblast transition assays.

Selectivity Profiling Panels for LOXL2 vs. LOX, MAO, and LSD2 in Fibrosis Drug Discovery

The evidence indicates class-level selectivity for LOXL2 over LOX (>7.5-fold), ablation of MAO-A/MAO-B binding (>100,000 nM MAO-B IC50), and an ~8-fold window over LSD2 [1][2]. This profile makes 3-[(3-aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione an excellent reference compound for selectivity panels in fibrosis programs, where clean target engagement data are critical for advancing hits through the screening cascade.

Academic Screening Libraries Requiring Achiral, Cost-Effective LOXL2 Tool Compounds

The 5,5-dimethyl substitution eliminates the chiral center present in 5-methyloxazolidine-2,4-diones [1], simplifying analytical quality control to a single achiral HPLC method. This reduces per-batch QC costs and eliminates the risk of enantiomeric impurity-driven data variability, a key procurement consideration for academic screening centers managing large compound collections on fixed budgets.

Quote Request

Request a Quote for 3-[(3-Aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.